N-(2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide

Description

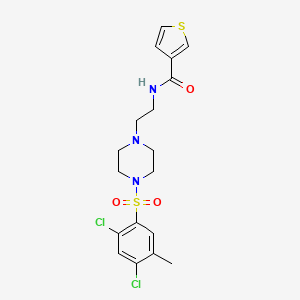

N-(2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a sulfonylpiperazine core linked to a thiophene-carboxamide moiety. The compound’s piperazine ring enhances conformational flexibility, while the thiophene-carboxamide tail may influence solubility and metabolic stability.

Properties

IUPAC Name |

N-[2-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O3S2/c1-13-10-17(16(20)11-15(13)19)28(25,26)23-7-5-22(6-8-23)4-3-21-18(24)14-2-9-27-12-14/h2,9-12H,3-8H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMFTZCKCVRSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Activity and Selectivity Insights

- serotonin 5-HT₆) .

- Thiophene vs.

- Linker Flexibility : The ethyl linker in the target compound allows greater rotational freedom compared to rigid tricyclic systems (e.g., 455880-23-6), which could impact entropic penalties during receptor binding .

ADME/Toxicity Considerations

- The dichloro-methylphenyl group in the target compound may increase CYP450 enzyme inhibition risk compared to fluorine-containing analogs (e.g., 731783-31-6) .

- Thiophene rings are associated with idiosyncratic toxicity risks, whereas benzofuran derivatives (e.g., 950245-97-3) may exhibit safer metabolic profiles .

Research Findings and Data Limitations

- Gaps in Evidence : Specific IC₅₀ values, in vivo efficacy, or toxicity data for the target compound are absent in the provided sources.

- Hypothetical Applications : Based on structural analogs, the compound may show promise in neurological disorders (e.g., schizophrenia) or cancer (via sulfonamide-mediated carbonic anhydrase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.